![molecular formula C11H15BrClN B2915949 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1417636-05-5](/img/structure/B2915949.png)
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride
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Description
“1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C10H12BrN · HCl . It has a molecular weight of 262.57 .
Molecular Structure Analysis
The molecular structure of “1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride” consists of a cyclopropyl group attached to an ethan-1-amine group, with a 4-bromophenyl group also attached to the cyclopropyl group .Scientific Research Applications
Synthesis of Branched Tryptamines
A study highlights the synthesis of branched tryptamines through the rearrangement of cyclopropylketone arylhydrazones, derived from arylhydrazine hydrochlorides and ketones. The process specifically utilizes (2-arylcyclopropyl)ethanones, reacting with model 4-bromophenylhydrazine hydrochloride to yield branched tryptamines, showcasing the potential application of 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride in creating complex organic structures with significant biological importance (Salikov et al., 2017).
Spiroaziridination Under High Pressure
Another application involves the reaction between primary amines and 2-bromo-2-(cycloalkylidene)acetates under high pressure to produce spiroaziridines. This method demonstrates the versatility of halogenated alkyl derivatives in synthesizing cyclic compounds with potential pharmaceutical applications (Rulev & Maddaluno, 2001).
Inhibition of Carbonic Anhydrase Isoenzymes
Research into the inhibition effects of cyclopropylcarboxylic acids and esters incorporating bromophenol moieties against carbonic anhydrase enzyme suggests potential therapeutic applications. Compounds synthesized from reactions involving bromophenol derivatives, likely including 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride, exhibited significant inhibitory activity against various human carbonic anhydrase isoenzymes, pointing towards its utility in designing inhibitors for clinical use (Boztaş et al., 2015).
Diastereo- and Enantioselective Syntheses
The compound's utility extends to the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This application underscores the compound's role in creating biologically active structures with multiple substituents and stereocenters, crucial for pharmaceutical synthesis (Feng et al., 2019).
properties
IUPAC Name |
1-[1-(4-bromophenyl)cyclopropyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,8H,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUHWINZMDJUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride |
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